1-[3-(Decyloxy)propyl]piperidin-4-OL
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Overview
Description
1-[3-(Decyloxy)propyl]piperidin-4-OL is a chemical compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities.
Preparation Methods
The synthesis of 1-[3-(Decyloxy)propyl]piperidin-4-OL typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness .
Chemical Reactions Analysis
1-[3-(Decyloxy)propyl]piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[3-(Decyloxy)propyl]piperidin-4-OL has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: The compound has shown potential in biological studies, particularly in the modulation of receptor activities.
Mechanism of Action
The mechanism of action of 1-[3-(Decyloxy)propyl]piperidin-4-OL involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV into host cells. This interaction prevents the virus from infecting the cells, thereby inhibiting its replication and spread . The compound’s structure allows it to form strong interactions with the receptor, making it an effective inhibitor.
Comparison with Similar Compounds
1-[3-(Decyloxy)propyl]piperidin-4-OL can be compared with other piperidine derivatives, such as:
1-[3-(Octyloxy)propyl]piperidin-4-OL: Similar in structure but with a shorter alkyl chain, which may affect its biological activity and solubility.
1-[3-(Dodecyloxy)propyl]piperidin-4-OL: With a longer alkyl chain, this compound may exhibit different pharmacokinetic properties.
1-[3-(Hexyloxy)propyl]piperidin-4-OL: Another variant with a shorter alkyl chain, potentially leading to variations in its interaction with molecular targets
These comparisons highlight the uniqueness of this compound in terms of its balance between hydrophobicity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
192512-12-2 |
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Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
1-(3-decoxypropyl)piperidin-4-ol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-16-21-17-10-13-19-14-11-18(20)12-15-19/h18,20H,2-17H2,1H3 |
InChI Key |
IVEMDROEWNWIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCCN1CCC(CC1)O |
Origin of Product |
United States |
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